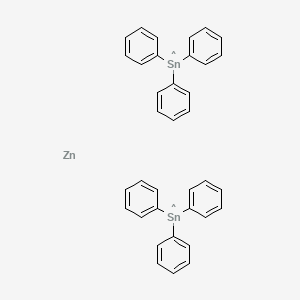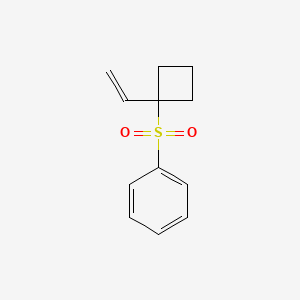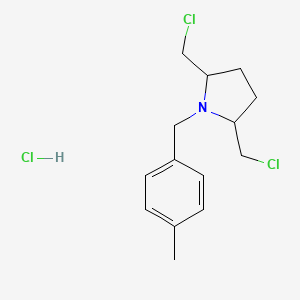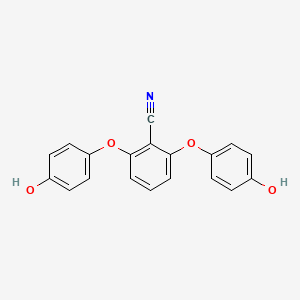
2,6-Bis(4-hydroxyphenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-hydroxyphenoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with two 4-hydroxyphenoxy groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction of 2,6-dichlorobenzonitrile with 4-hydroxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 2,6-bis(4-hydroxyphenoxy)benzylamine.
Substitution: Formation of various ethers or esters depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-hydroxyphenoxy)benzonitrile has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins due to its rigid structure and thermal stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industrial Applications: Utilized in the production of coatings, adhesives, and other materials that require high thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-hydroxyphenoxy)benzonitrile in biological systems involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-methoxyphenoxy)benzonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2,6-Bis(4-aminophenoxy)benzonitrile: Contains amino groups instead of hydroxyl groups.
2,6-Bis(4-chlorophenoxy)benzonitrile: Contains chloro groups instead of hydroxyl groups.
Uniqueness
2,6-Bis(4-hydroxyphenoxy)benzonitrile is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and potential biological activity. The hydroxyl groups can participate in hydrogen bonding, making this compound useful in applications requiring strong intermolecular interactions, such as in polymer synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
111202-15-4 |
|---|---|
Molekularformel |
C19H13NO4 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2,6-bis(4-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO4/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11,21-22H |
InChI-Schlüssel |
HDUXXZIOYKUMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)C#N)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
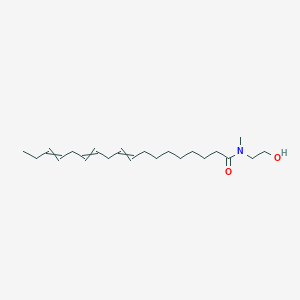
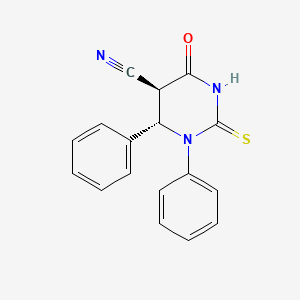
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

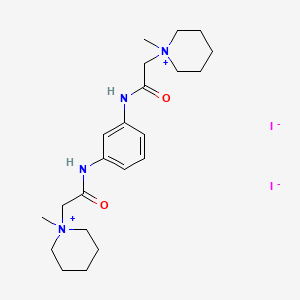
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
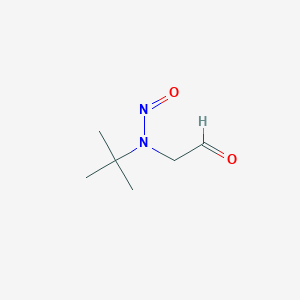
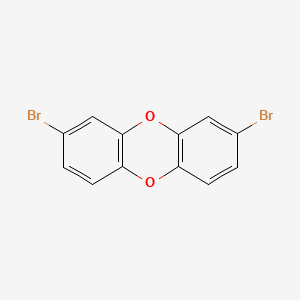
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
